

5-Acetyl-2,3-dimethylfuran basic properties

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Compound of Interest

Compound Name: 5-Acetyl-2,3-dimethylfuran

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An In-Depth Technical Guide to **5-Acetyl-2,3-dimethylfuran**: Core Properties, Synthesis, and Analytical Characterization

Introduction and Strategic Context

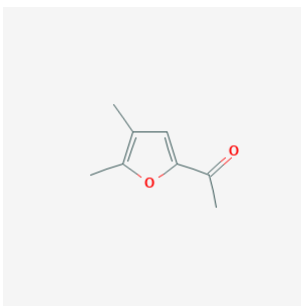
5-Acetyl-2,3-dimethylfuran is a substituted heterocyclic organic compound belonging to the furan family. Its structure, featuring a furan core with two adjacent methyl groups and an acetyl substituent, makes it a molecule of interest in synthetic chemistry and as a potential building block for more complex chemical structures. The electronic properties of the furan ring, enriched by the electron-donating methyl groups, influence its reactivity, particularly in electrophilic substitution reactions.

It is critically important for researchers to distinguish **5-Acetyl-2,3-dimethylfuran** from its more widely studied and commercially documented isomer, 3-Acetyl-2,5-dimethylfuran (CAS: 10599-70-9). A significant portion of the available literature, particularly in the fields of flavor and fragrance chemistry, pertains to the latter. 3-Acetyl-2,5-dimethylfuran has been used as a flavoring agent but has come under scrutiny for potential genotoxicity, leading to its prohibition as a fragrance ingredient.^{[1][2]} In contrast, the physicochemical properties, biological activity, and applications of **5-Acetyl-2,3-dimethylfuran** are not as extensively documented, presenting an area ripe for further investigation. This guide focuses specifically on the core technical properties of **5-Acetyl-2,3-dimethylfuran**.

Core Physicochemical Properties

The fundamental properties of a compound are the bedrock of its application in research and development. The key identifiers and computed physical properties for **5-Acetyl-2,3-**

dimethylfuran are summarized below.

Property	Value	Source(s)
IUPAC Name	1-(4,5-dimethylfuran-2-yl)ethanone	[3]
CAS Number	73761-44-1	[3]
Molecular Formula	C ₈ H ₁₀ O ₂	[3]
Molecular Weight	138.16 g/mol	[3]
Chemical Structure		[3]
XLogP3	1.8	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	1	[3]

Synthesis Pathway: Proposed Friedel-Crafts Acylation

A definitive, published synthesis protocol specifically for **5-Acetyl-2,3-dimethylfuran** is not readily available. However, a highly plausible and efficient route is the Friedel-Crafts acylation of the corresponding precursor, 2,3-dimethylfuran. This electrophilic aromatic substitution is a standard method for acylating electron-rich aromatic rings.[4]

The primary consideration for furan acylation is the ring's sensitivity to strong Lewis acids (e.g., AlCl₃), which can induce polymerization and degradation.[5] Therefore, the selection of a milder

Lewis acid catalyst, such as boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) or zinc chloride, is a critical experimental choice to ensure a controlled reaction and higher yield of the desired product.[6]
[7] The reaction typically utilizes acetic anhydride as the acylating agent.

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